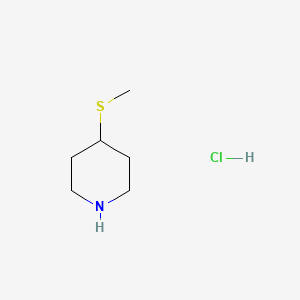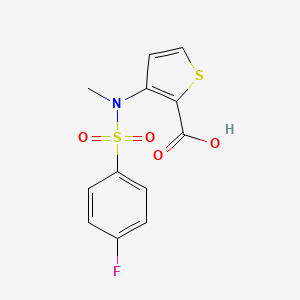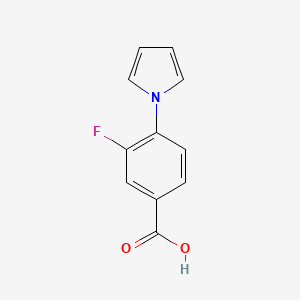![molecular formula C15H17ClN2O2 B1463654 N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride CAS No. 1185301-93-2](/img/structure/B1463654.png)
N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride
説明
“N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O2•HCl and a molecular weight of 292.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O2.ClH/c1-10-6-7-15(14(16)8-10)19-13-5-3-4-12(9-13)17-11(2)18;/h3-9H,16H2,1-2H3,(H,17,18);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 292.76 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.科学的研究の応用
Antimalarial Activity
A study conducted by Werbel et al. (1986) on the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds related to the compound demonstrated excellent activity against resistant strains of malaria parasites and pharmacokinetic properties allowing for extended protection against infection, encouraging clinical trials in humans Werbel et al., 1986.
Synthesis Methodologies
Teng Da-wei (2011) described a synthesis process for 4-Choloro-2-hydroxyacetophenone, a compound related to N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride, highlighting the synthetic routes that can be potentially applied for the latter Teng Da-wei, 2011.
Analgesic and Antimicrobial Activities
Research by Sahu et al. (2009) on novel isoxazole derivatives, synthesized from compounds structurally similar to this compound, showed significant analgesic and antimicrobial activities Sahu et al., 2009.
Chemoselective Acetylation
Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, a process relevant to the synthesis and modification of this compound Magadum & Yadav, 2018.
Safety and Hazards
特性
IUPAC Name |
N-[3-(2-amino-4-methylphenoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-10-6-7-15(14(16)8-10)19-13-5-3-4-12(9-13)17-11(2)18;/h3-9H,16H2,1-2H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBIXAVFNJXYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)NC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-93-2 | |
| Record name | Acetamide, N-[3-(2-amino-4-methylphenoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185301-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
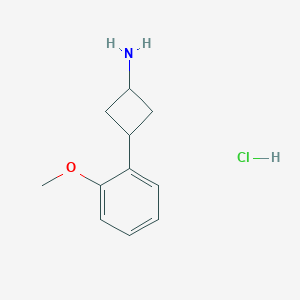
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)
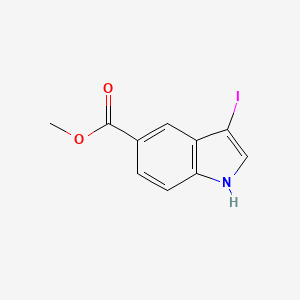

![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)
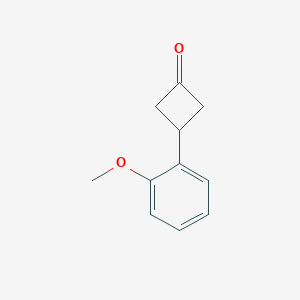
![2-[5-(piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1463584.png)
